molecular formula C16H17ClN2O B2743099 1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide CAS No. 1096912-93-4

1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide

Cat. No.: B2743099
CAS No.: 1096912-93-4
M. Wt: 288.78
InChI Key: UVRXZWICVNAFKH-UHFFFAOYSA-N
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Description

1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide is a synthetic organic compound with the molecular formula C16H17ClN2O It is characterized by the presence of a chloro group, an ethyl group, and a 2-methylprop-2-en-1-yl group attached to an isoquinoline-3-carboxamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide typically involves multi-step organic reactions. One common method includes the reaction of isoquinoline-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N-ethyl-N-(2-methylprop-2-en-1-yl)amine in the presence of a base such as triethylamine to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.

    Reduction Reactions: Reduction of the isoquinoline ring can lead to the formation of tetrahydroisoquinoline derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide derivatives.

    Oxidation: Formation of N-oxides.

    Reduction: Formation of tetrahydroisoquinoline derivatives.

Scientific Research Applications

1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-chloro-2-methyl-1-propene
  • N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide

Uniqueness

1-chloro-N-ethyl-N-(2-methylprop-2-en-1-yl)isoquinoline-3-carboxamide is unique due to its specific combination of functional groups and the isoquinoline core. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

IUPAC Name

1-chloro-N-ethyl-N-(2-methylprop-2-enyl)isoquinoline-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17ClN2O/c1-4-19(10-11(2)3)16(20)14-9-12-7-5-6-8-13(12)15(17)18-14/h5-9H,2,4,10H2,1,3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVRXZWICVNAFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC(=C)C)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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